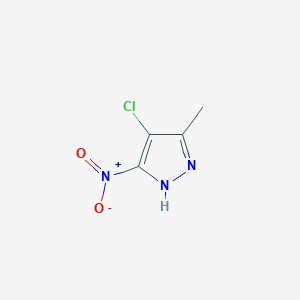

4-Chloro-3-methyl-5-nitro-1H-pyrazole

Beschreibung

Significance of Heterocyclic Compounds in Scientific Disciplines

Heterocyclic compounds, cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to various scientific fields. These compounds form the structural core of numerous biologically essential molecules, including DNA, vitamins, and hormones. Their unique structures allow for a wide range of chemical modifications, making them indispensable in medicinal chemistry, materials science, and agriculture. msesupplies.com In pharmaceuticals, heterocyclic scaffolds are present in a significant majority of bioactive substances, allowing chemists to fine-tune properties like solubility and lipophilicity to enhance drug efficacy. msesupplies.com Beyond medicine, they are integral to the development of dyes, polymers, and advanced materials such as organic conductors and semiconductors. msesupplies.com

Among the vast family of heterocycles, the pyrazole (B372694) ring—a five-membered aromatic ring with two adjacent nitrogen atoms—is recognized as a "privileged scaffold." tandfonline.comresearchgate.netnih.gov This structure is a versatile starting point for designing potent, bioactive molecules and is a cornerstone in drug discovery, agrochemistry, and coordination chemistry. researchgate.netias.ac.in The pyrazole nucleus is a key component in numerous FDA-approved drugs with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. researchgate.netnih.govglobalresearchonline.net Notable examples include the anti-inflammatory drug Celecoxib and the anticancer agent Crizotinib. globalresearchonline.netwikipedia.org The synthetic accessibility and diverse chemical reactivity of pyrazoles allow for the creation of large libraries of compounds for screening in drug development programs. ias.ac.inresearchgate.net

The introduction of halogen and nitro groups onto the pyrazole scaffold significantly enhances its chemical utility and opens new avenues for innovation. Halogenated heterocycles are crucial building blocks in modern organic chemistry. nbinno.comsigmaaldrich.com A halogen atom, such as chlorine, serves as a highly reactive functional group, or "handle," for further molecular elaboration. nbinno.com It provides a site for various synthetic transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Heck couplings), which enable the construction of more complex molecular architectures. nbinno.com This functionalization is critical in medicinal chemistry for modulating a molecule's biological activity, metabolic stability, and binding affinity for specific targets. nbinno.comresearchgate.net

Nitrated pyrazoles are of significant interest in both materials science and medicinal chemistry. The nitro group is a strong electron-withdrawing group that can influence the electronic properties of the pyrazole ring. This characteristic is heavily exploited in the field of energetic materials, where nitrated pyrazoles are developed for use in explosives and propellants due to their high density, thermal stability, and high heat of formation. nih.govresearchgate.netnih.gov In synthetic chemistry, the nitro group can also serve as a precursor to an amino group, a common functional moiety in pharmacologically active compounds. researchgate.net The strategic placement of both halogen and nitro groups, as seen in 4-Chloro-3-methyl-5-nitro-1H-pyrazole, creates a highly versatile intermediate with multiple reactive sites for designing novel compounds. nih.gov

Historical Context of this compound within Pyrazole Research

The history of this compound is rooted in the foundational discoveries of pyrazole chemistry. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. wikipedia.org Knorr also developed one of the most fundamental methods for synthesizing substituted pyrazoles, now known as the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). wikipedia.orgchemhelpasap.comjk-sci.com This reaction, often acid-catalyzed, is highly efficient and produces stable aromatic pyrazole rings, making it a cornerstone of heterocyclic chemistry. chemhelpasap.comslideshare.net Another classic method was developed by Hans von Pechmann in 1898, who synthesized the parent pyrazole from acetylene (B1199291) and diazomethane. wikipedia.org

The synthesis of a specifically substituted compound like this compound represents a logical progression from these early methods. Its creation relies on the subsequent functionalization of a pre-formed pyrazole ring. The general principles of electrophilic substitution on pyrazoles dictate that halogenation typically occurs preferentially at the C4 position of the ring. researchgate.net Following the establishment of the core methyl-pyrazole structure, subsequent reactions involving halogenation and nitration would be employed to introduce the chloro and nitro groups, respectively. The development of such multi-functionalized pyrazoles is driven by the demand for versatile chemical intermediates in various research and industrial applications. nih.govresearchgate.net

Scope and Research Imperatives for this compound

While direct research literature on this compound is specialized, its chemical structure dictates its significant potential as a versatile building block for future research and development. The combination of a reactive chloro group and a modifiable nitro group on a stable pyrazole core makes it a valuable intermediate for synthesizing a wide array of more complex molecules.

Key research imperatives for this compound include:

Medicinal Chemistry: The chloro group at the 4-position is an ideal handle for introducing diverse substituents via cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) in the design of novel therapeutic agents. The nitro group can be reduced to an amine, providing another point for diversification to create compounds targeting a range of diseases, including cancer and inflammatory conditions. nih.govresearchgate.net

Materials Science: As a nitrated heterocyclic compound, it serves as a potential precursor for developing advanced energetic materials. researchgate.netnih.gov Research could focus on synthesizing derivatives to modulate properties such as thermal stability, density, and energy output for applications in propellants and pyrotechnics. nih.gov

Agrochemicals: The pyrazole scaffold is a well-established core in many commercial fungicides and insecticides. wikipedia.orgresearchgate.net This compound could be used as a starting material to develop new agrochemicals, with the substituents tailored to target specific pests or plant diseases.

The primary role of this compound in contemporary research is that of a highly functionalized and reactive intermediate, offering chemists a platform to efficiently construct novel molecules for a broad spectrum of applications.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C4H4ClN3O2 |

| Monoisotopic Mass | 160.9992 Da |

| IUPAC Name | This compound |

| InChI | InChI=1S/C4H4ClN3O2/c1-2-3(5)4(7-6-2)8(9)10/h1H3,(H,6,7) |

| InChIKey | RVRMXEGIHGSLHB-UHFFFAOYSA-N |

| SMILES | CC1=NNC(=C1Cl)N+[O-] |

| CAS Number | 400753-12-0 |

Data sourced from publicly available chemical databases.

Table 2: Overview of Documented Pharmacological Activities of the Pyrazole Scaffold

| Activity | Description |

|---|---|

| Anti-inflammatory | Inhibition of inflammatory pathways, famously exemplified by COX-2 inhibitors like Celecoxib. researchgate.netglobalresearchonline.net |

| Anticancer | Activity against various cancer cell lines through mechanisms like kinase inhibition. nih.govglobalresearchonline.net |

| Antimicrobial | Efficacy against bacterial and fungal pathogens. globalresearchonline.net |

| Analgesic | Use in pain management. researchgate.netnih.gov |

| Anticonvulsant | Application in controlling seizures. nih.gov |

| Antitubercular | Activity against Mycobacterium tuberculosis. nih.gov |

| Antidepressant | Use in treating depressive disorders. researchgate.net |

This table summarizes the broad biological potential of the pyrazole chemical class as reported in scientific literature.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-3-methyl-5-nitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O2/c1-2-3(5)4(7-6-2)8(9)10/h1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVRMXEGIHGSLHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344197 | |

| Record name | 4-Chloro-3-methyl-5-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512810-26-3 | |

| Record name | 4-Chloro-5-methyl-3-nitro-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512810-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-methyl-5-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Chloro 3 Methyl 5 Nitro 1h Pyrazole and Its Precursors

Strategic Design of Pyrazole (B372694) Ring Systems

The pyrazole ring is a fundamental scaffold in numerous pharmaceutical and agrochemical compounds. thieme-connect.comthieme.de Its synthesis has been the subject of extensive research, leading to a variety of methods for its construction. The primary challenge often lies in controlling the placement of substituents on the ring, especially when using unsymmetrical starting materials. thieme-connect.com

Cyclization and Condensation Reactions for Pyrazole Core Synthesis

The most common and straightforward method for synthesizing the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. thieme-connect.comnih.gov This approach allows for the formation of the five-membered diazole ring. However, when unsymmetrical 1,3-diketones are used, this method can lead to the formation of regioisomeric pyrazole products, often with poor selectivity. thieme-connect.com This necessitates potentially difficult separation processes, which can significantly lower the isolated yield of the desired isomer. thieme-connect.com

To address these limitations, various alternative and refined strategies have been developed. These include:

Copper-Catalyzed Condensation: This method provides an efficient route to pyrazoles under acid-free conditions at room temperature, often resulting in shorter reaction times. organic-chemistry.org

Three-Component Reactions: One-pot, three-component procedures involving the condensation of aldehydes, 1,3-dicarbonyls, and diazo compounds or tosyl hydrazones offer a high-yielding and operationally simple pathway to polyfunctional pyrazoles. organic-chemistry.orgrsc.org

[3+2] Cycloaddition: The 1,3-dipolar cycloaddition of diazo compounds (often generated in situ from N-tosylhydrazones) with alkynes or alkyne surrogates is a powerful technique for constructing the pyrazole ring. thieme.deorganic-chemistry.orgmdpi.com This method can offer high regioselectivity. mdpi.com Silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes is another variant that proceeds under mild conditions with broad substrate scope. nih.gov

The choice of synthetic strategy depends on the desired substitution pattern and the availability of starting materials. For a 3-methyl substituted pyrazole, a common precursor would be a β-ketoester like ethyl acetoacetate, which reacts with hydrazine to form 3-methyl-1H-pyrazol-5(4H)-one. mdpi.com

Regioselective Synthesis of Substituted Pyrazoles

Achieving regioselectivity is a critical challenge in the synthesis of unsymmetrically substituted pyrazoles. thieme-connect.com The formation of isomeric products complicates purification and reduces yields. thieme-connect.com Researchers have developed several strategies to control the orientation of substituents during the cyclization process.

One highly effective approach involves modifying the reaction conditions. For the cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones, the choice of solvent plays a crucial role. Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have been shown to provide consistently higher regioselectivity compared to traditional protic solvents like ethanol (B145695) or acetic acid. thieme-connect.com

Another powerful strategy is the 1,3-dipolar cycloaddition reaction, which can be highly regioselective. mdpi.comacs.org For instance, the reaction between nitrilimines (generated in situ from hydrazonyl halides) and alkynes can yield tetrasubstituted pyrazoles, although regioselectivity can sometimes be low. mdpi.com A more controlled approach involves the base-mediated cycloaddition of sydnones with 2-alkynyl-1,3-dithianes for the regioselective synthesis of polysubstituted pyrazoles. acs.org Similarly, the reaction of diazo compounds with unactivated bromovinyl acetals provides an efficient and cost-effective route to 3,5-disubstituted pyrazoles. thieme.de

The table below summarizes various methods and their effectiveness in achieving regioselective pyrazole synthesis.

| Method | Reactants | Key Conditions/Features | Outcome/Advantage | Reference |

|---|---|---|---|---|

| Cyclocondensation | Arylhydrazine hydrochlorides + 1,3-Diketones | Aprotic polar solvents (e.g., DMAc) | Highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles. | thieme-connect.com |

| [3+2] Cycloaddition | N-tosylhydrazones + Bromovinyl acetals | In situ generation of diazo compounds. | Efficient and cost-effective access to 3,5-disubstituted pyrazoles. | thieme.de |

| Eliminative 1,3-Dipolar Cycloaddition | Enaminones + Hydrazonyl chlorides | Base-mediated, in situ generation of nitrilimine. | Highly regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles. | mdpi.com |

| Base-Mediated [3+2] Cycloaddition | 2-Alkynyl-1,3-dithianes + Sydnones | Base-mediated conditions. | Novel regioselective synthesis of polysubstituted pyrazoles. | acs.org |

Functionalization Strategies for Chloro, Methyl, and Nitro Moieties on the Pyrazole Ring

Once the pyrazole core is formed, subsequent reactions are required to introduce the chloro and nitro functional groups at the desired positions. The synthesis of 4-Chloro-3-methyl-5-nitro-1H-pyrazole would likely start from a 3-methylpyrazole (B28129) precursor, followed by chlorination and nitration, or vice versa. The order of these steps is crucial for controlling the final substitution pattern.

Introduction of Nitro Groups via Nitration Reactions

Nitration is a key step in the synthesis of energetic materials and various pharmaceutical intermediates based on the pyrazole scaffold. nih.govguidechem.com The nitro group's electron-withdrawing nature significantly influences the chemical properties of the pyrazole ring. researchgate.net The introduction of a nitro group onto the pyrazole ring is typically achieved through electrophilic nitration using a variety of nitrating agents. nih.gov

Common nitrating systems include:

A mixture of nitric acid and sulfuric acid (mixed acid). cdnsciencepub.comrsc.org

Fuming nitric acid with fuming sulfuric acid. guidechem.com

Nitric acid in acetic anhydride (B1165640) ("acetyl nitrate"). cdnsciencepub.com

N-nitropyrazole reagents, such as 5-methyl-1,3-dinitro-1H-pyrazole. nih.gov

The reactivity of the pyrazole ring towards nitration is influenced by the substituents already present and the reaction conditions. researchgate.netcdnsciencepub.com

Optimizing reaction conditions is essential for maximizing the yield and selectivity of pyrazole nitration. Key parameters that are typically adjusted include the choice and ratio of nitrating agents, reaction temperature, and reaction time. guidechem.comresearchgate.net

For the synthesis of 4-nitropyrazole from pyrazole, a one-pot, two-step method using fuming nitric acid (90%) and fuming sulfuric acid (20%) has been optimized. guidechem.com The study found that the ideal molar ratio of fuming nitric acid:fuming sulfuric acid:concentrated sulfuric acid:pyrazole was 1.5:3:2.1:1. guidechem.com The optimal reaction temperature was determined to be 50°C, with a reaction time of 1.5 hours, achieving a product yield of 85%. guidechem.com Increasing the temperature was found to significantly decrease the yield. guidechem.com The concentration of the nitronium ion (NO₂⁺) is a critical factor; when the sulfuric acid concentration is above 90%, the conversion of nitric acid to the nitronium ion is maximized, accelerating the reaction. guidechem.com

The following table presents optimized conditions for the synthesis of 4-nitropyrazole.

| Parameter | Optimized Value/Condition | Impact on Reaction | Reference |

|---|---|---|---|

| Nitrating System | Fuming HNO₃ (90%) / Fuming H₂SO₄ (20%) | Provides a high concentration of the active nitrating species (NO₂⁺). | guidechem.com |

| Molar Ratio of Reagents | n(fuming HNO₃):n(fuming H₂SO₄):n(conc. H₂SO₄):n(pyrazole) = 1.5:3:2.1:1 | Ensures complete conversion and maximizes yield. | guidechem.com |

| Temperature | 50°C | Balances reaction rate with prevention of side reactions and product degradation. Higher temperatures decrease yield. | guidechem.com |

| Time | 1.5 hours | Sufficient time for the reaction to proceed to completion under optimized temperature and reagent concentrations. | guidechem.com |

The position of nitration on the pyrazole ring is highly dependent on the reaction conditions and the nature of any substituents already present on the ring. researchgate.netcdnsciencepub.com The pyrazole ring has three carbon atoms (C3, C4, C5) available for substitution, and in N-unsubstituted pyrazoles, the nitrogen atoms can also be nitrated. nih.gov

For N-aryl-substituted pyrazoles, such as 1-phenylpyrazole, the regioselectivity of nitration can be dramatically altered by changing the acidity of the reaction medium. cdnsciencepub.com

In less acidic media , such as using nitric acid in acetic anhydride, electrophilic attack occurs preferentially at the electron-rich C4 position of the pyrazole ring. This is because the reaction proceeds with the neutral pyrazole molecule. cdnsciencepub.com

In strongly acidic media , like mixed nitric and sulfuric acids, the pyrazole ring is protonated. This protonation deactivates the pyrazole ring towards electrophilic attack. Consequently, the nitration occurs on the less deactivated phenyl ring, typically at the para-position. cdnsciencepub.com

The presence of other substituents also directs the position of incoming nitro groups. For example, the nitration of 4-bromopyrazoles in 80% sulfuric acid can result in significant "nitrodebromination," where the bromine atom at the C4 position is replaced by a nitro group. researchgate.net N-alkyl-4-bromopyrazoles can yield products from both nitrodebromination and nitration at the C3 and/or C5 positions. researchgate.net Therefore, to synthesize this compound, direct nitration of 4-chloro-3-methyl-1H-pyrazole would be the logical step, with the existing substituents guiding the nitro group to the C5 position.

Chlorination Techniques for Pyrazole Derivatives

The introduction of a chlorine atom onto the pyrazole ring is a critical step in the synthesis of many functionalized derivatives. Various methods have been developed for the chlorination of pyrazoles, ranging from traditional solution-based approaches to modern, environmentally benign techniques. rsc.org

A significant advancement in this area is the use of mechanochemistry, which offers a solvent-free, rapid, and operationally simple method for chlorinating pyrazoles. rsc.orgrsc.org One high-yielding protocol employs trichloroisocyanuric acid (TCCA) in a shaker-type ball mill. rsc.org This solvent-free approach not only minimizes solvent consumption but also often allows for straightforward product isolation via simple filtration, avoiding the need for tedious column chromatography. rsc.org Mechanistic studies suggest this reaction proceeds through an electrophilic aromatic substitution pathway. rsc.orgrsc.org

Besides mechanochemical methods, several solution-based chlorinating agents are effective for pyrazoles. These include N-Chlorosuccinimide (NCS), sulfuryl chloride, and thionyl chloride. researchgate.netgoogle.com For instance, N-chlorosuccinimide in N,N-dimethylformamide can be used to chlorinate pyrazole precursors. Another approach involves using thionyl chloride in the presence of a catalyst. google.com Electrochemical methods also present a viable route; the anodic chlorination of pyrazole and its alkyl derivatives can be carried out in aqueous NaCl solutions to produce 4-chloro-substituted products. researchgate.net The efficiency of this electrosynthesis depends on the structure of the starting pyrazole, including the nature and position of its substituents. researchgate.net

Below is a table summarizing various chlorinating agents and their applications in pyrazole synthesis.

| Chlorinating Agent | Method | Key Features | Reference(s) |

| Trichloroisocyanuric Acid (TCCA) | Mechanochemical (Ball Milling) | Solvent-free, rapid, high-yielding, simple purification. rsc.orgrsc.org | rsc.orgrsc.org |

| N-Chlorosuccinimide (NCS) | Solution-based | Commonly used for electrophilic chlorination. researchgate.net | researchgate.net |

| Thionyl Chloride | Solution-based | Used with a catalyst for chlorination. google.com | google.com |

| Electrochemical Chlorination | Anodic Oxidation in NaCl | Depends on substrate structure; offers an alternative pathway. researchgate.net | researchgate.net |

| Sulfuryl Chloride | Solution-based | A traditional and effective chlorinating agent. | google.com |

Methylation Approaches on Pyrazole Systems

Selective N-methylation of pyrazoles is a persistent challenge in synthetic chemistry due to the presence of two adjacent nitrogen atoms with similar reactivity, which can lead to a mixture of N1 and N2 regioisomers. acs.org Traditional methylating agents like methyl halides and dimethyl sulfate (B86663) often provide poor selectivity. acs.org

To address this challenge, modern methods have been developed that offer high regioselectivity. One notable approach utilizes commercially available, bench-stable α-halomethylsilanes as masked methylating reagents. acs.orgnih.gov These sterically bulky reagents significantly improve the selectivity of N-alkylation. acs.orgresearcher.life The process involves N-alkylation followed by a protodesilylation step in the presence of a fluoride (B91410) source and water to yield the desired N-methyl pyrazoles. acs.orgnih.gov This method has achieved excellent N1/N2 regioisomeric ratios, often from 92:8 to greater than 99:1, for a variety of pyrazole substrates. acs.orgnih.gov

The choice of reaction conditions, including the base and solvent, also plays a critical role in the outcome of methylation. Studies on 3,5-dimethyl-1H-pyrazole have shown that using a strong base like sodium hydride or sodium hydroxide (B78521) leads to higher product yields compared to weaker bases like potassium carbonate. researchgate.net The solvent also has a significant impact; for instance, using DMF as a solvent with sodium carbonate resulted in an 18% yield, whereas no product was formed when THF was used under the same conditions. researchgate.net

Catalytic C-H methylation has also emerged as a powerful tool. Transition metals like manganese can catalyze the ortho C-H methylation of arenes bearing a pyrazole directing group, using reagents such as MeMgBr. rsc.org

| Methylating Reagent | Method | Selectivity | Key Features | Reference(s) |

| α-Halomethylsilanes | Two-step (Alkylation-Protodesilylation) | High N1 selectivity (92:8 to >99:1). acs.orgnih.gov | Uses sterically bulky, bench-stable reagents. acs.orgnih.govresearcher.life | acs.orgnih.govresearcher.life |

| Methyl Halides / Dimethyl Sulfate | Traditional N-alkylation | Poor selectivity. acs.org | Standard, widely used reagents. acs.org | acs.org |

| MeMgBr | Mn-catalyzed C-H methylation | High mono-selectivity for C-H methylation. rsc.org | Directed methylation of C-H bonds. rsc.org | rsc.org |

Modern Synthetic Approaches for this compound

The synthesis of highly substituted pyrazoles like this compound benefits from modern synthetic methodologies that enhance efficiency, control, and sustainability. These include microwave-assisted synthesis, multi-component reactions, and flow chemistry.

Microwave-Assisted Synthesis and Green Chemistry Principles

Microwave-assisted organic synthesis has become a cornerstone of green chemistry, offering significant advantages over conventional heating methods. lew.ro These benefits include dramatic reductions in reaction times (from hours to minutes), increased product yields, higher purity, and energy efficiency. lew.rodergipark.org.tr

For pyrazole synthesis, microwave irradiation has been successfully applied to cyclocondensation reactions, often under solvent-free conditions, which further enhances the green credentials of the process. researchgate.netscielo.br For example, the synthesis of 4,5-dihydro-1H-pyrazoles from 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones and hydrazines demonstrates better yields and shorter reaction times under microwave irradiation compared to conventional methods. researchgate.net The use of water as a green solvent in microwave-assisted pyrazole synthesis has also been reported, eliminating the need for hazardous organic solvents. lew.ro These rapid and efficient protocols are highly valuable for constructing the pyrazole core required for compounds like this compound. nih.gov

Multi-component Reactions and Catalytic Methods

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.govrsc.org This approach aligns with the principles of green chemistry by minimizing steps, reducing waste, and saving time and resources. nih.gov

The synthesis of functionalized pyrazoles is well-suited to MCRs. organic-chemistry.orgbeilstein-journals.org For example, 1,4-dihydropyrano[2,3-c]pyrazoles can be synthesized in high yields through a four-component reaction of aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate (B1144303) in water. nih.gov Catalysts often play a crucial role in these reactions. Green catalysts, such as ammonium (B1175870) chloride, have been used in Knorr pyrazole synthesis, employing renewable solvents like ethanol to minimize environmental impact. jetir.org Catalytic methods for preparing N-substituted pyrazoles can involve the cyclization of hydrazone-substituted α,β-unsaturated carbonyl compounds using a hydrogenation catalyst and an acid. google.com These one-pot catalytic MCRs provide a powerful and versatile platform for the efficient construction of complex pyrazole derivatives. mdpi.comacs.org

Flow Chemistry Applications in Pyrazole Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, has emerged as a powerful technology for chemical synthesis. mdpi.comnih.gov It offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, reproducibility, and scalability. scilit.comgalchimia.com These advantages make flow chemistry particularly suitable for the synthesis of nitrogen-containing heterocycles like pyrazoles. nih.govrsc.org

A two-step continuous-flow methodology has been developed for the synthesis of 3,5-disubstituted pyrazoles from terminal alkynes and hydrazine, without the need to isolate intermediates. rsc.org Another example is the two-stage synthesis of pyrazoles from acetophenones in a flow system, which proved to be a general, high-yielding method applicable to a wide range of substrates. galchimia.com By enabling the development of more efficient, scalable, and environmentally friendly processes, flow chemistry addresses many of the limitations associated with traditional batch synthesis of pyrazoles. mdpi.com

Derivatization from this compound as a Key Intermediate

Substituted pyrazoles, such as this compound, are valuable intermediates in organic synthesis due to the reactivity of the functional groups attached to the pyrazole core. The chloro and nitro groups, in particular, serve as versatile handles for introducing further molecular complexity.

The chlorine atom at the 4-position of the pyrazole ring is susceptible to nucleophilic substitution and can participate in various cross-coupling reactions. google.com This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of a diverse array of more complex structures.

The nitro group at the 5-position is a strong electron-withdrawing group that can be readily reduced to an amino group. This resulting amine is a key functional group that opens up a vast landscape of subsequent chemical transformations. It can be acylated, alkylated, diazotized, or used as a nucleophile in condensation reactions to build larger, more elaborate molecular architectures. For instance, the synthesis of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene was achieved through a one-pot, three-component reaction involving a pyrazole carbaldehyde derivative, showcasing the utility of functionalized pyrazoles as building blocks. mdpi.com The strategic manipulation of the chloro and nitro functionalities on the this compound scaffold provides a powerful platform for the synthesis of novel compounds with potential applications in various fields of chemistry.

Transformations Involving the Nitro Group: Reduction to Amino Pyrazoles

The reduction of the nitro group to an amino group is a fundamental transformation that significantly alters the electronic properties of the pyrazole ring, paving the way for the synthesis of a diverse range of derivatives. The resulting amino pyrazoles are key precursors for the construction of fused heterocyclic systems and for the introduction of various pharmacophores.

Several established methods for the reduction of nitroarenes can be applied to this compound. Catalytic hydrogenation is a widely used and efficient method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. researchgate.net The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol or ethyl acetate (B1210297).

Alternatively, chemical reduction methods offer a valuable alternative, particularly when chemoselectivity is a concern. A common approach involves the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). nih.gov Stannous chloride (SnCl₂) in a protic solvent is another effective reagent for this transformation. For milder conditions, reducing agents like sodium dithionite (B78146) (Na₂S₂O₄) or zinc dust in the presence of ammonium chloride can be employed. researchgate.net

While specific research on the reduction of this compound is limited, studies on analogous nitro-pyrazoles suggest that these transformations proceed with high efficiency. The choice of the reducing agent and reaction conditions can be critical to avoid side reactions, such as the reduction of the chloro group.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/Catalyst | Typical Conditions |

| H₂, Pd/C | Ethanol, Room Temperature, 1-5 atm H₂ |

| Fe, HCl | Ethanol/Water, Reflux |

| SnCl₂·2H₂O | Ethanol, Reflux |

| Na₂S₂O₄ | Water/Methanol, Room Temperature |

| Zn, NH₄Cl | Water/Ethanol, Room Temperature |

Nucleophilic Substitution Reactions of the Chloro Group

The chloro substituent at the C4 position of the pyrazole ring is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of functional groups. The electron-withdrawing nature of the adjacent nitro group activates the ring towards nucleophilic attack, facilitating the displacement of the chloride ion.

A variety of nucleophiles can be employed in these reactions. Amines, both primary and secondary, can react with this compound to yield the corresponding 4-amino-3-methyl-5-nitro-1H-pyrazole derivatives. These reactions are typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), often in the presence of a base like potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) to neutralize the liberated HCl.

Alkoxides and phenoxides can also serve as effective nucleophiles, leading to the formation of ether linkages. Similarly, thiols and thiophenols can be used to introduce sulfur-containing moieties. The reaction conditions for these substitutions are generally mild, although heating may be required for less reactive nucleophiles.

The regioselectivity of these reactions is well-defined, with the substitution occurring exclusively at the C4 position due to the activating effect of the nitro group. This makes nucleophilic substitution a reliable strategy for the functionalization of the this compound core.

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product Type |

| R-NH₂ | 4-Alkyl/Arylamino-pyrazole |

| R-OH | 4-Alkoxy/Aryloxy-pyrazole |

| R-SH | 4-Alkyl/Arylthio-pyrazole |

Modifications at the N1-position of this compound

The N1-position of the pyrazole ring offers another site for synthetic modification, most commonly through N-alkylation and N-arylation reactions. These transformations are crucial for modulating the biological activity and physicochemical properties of the resulting compounds.

N-Alkylation: The alkylation of the N1-position can be achieved using a variety of alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or dialkyl sulfates. The reaction is typically performed in the presence of a base, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃), in a polar aprotic solvent like DMF or acetonitrile. The choice of base and solvent can influence the regioselectivity of the alkylation, as pyrazoles can exist in tautomeric forms, potentially leading to a mixture of N1 and N2 alkylated products. However, the steric hindrance from the adjacent methyl group at the C3 position is expected to favor alkylation at the N1-position.

Recent advancements in N-alkylation methodologies include the use of trichloroacetimidates as electrophiles under Brønsted acid catalysis, offering a milder alternative to traditional methods. semanticscholar.orgmdpi.com

N-Arylation: The introduction of an aryl group at the N1-position is commonly accomplished through copper- or palladium-catalyzed cross-coupling reactions. The Ullmann condensation, which utilizes a copper catalyst, is a classic method for N-arylation. More modern approaches, such as the Buchwald-Hartwig amination, employ palladium catalysts with specialized ligands to achieve high yields and broad substrate scope. acs.org These reactions typically involve coupling the pyrazole with an aryl halide or arylboronic acid. The regioselectivity of N-arylation is also influenced by steric and electronic factors, with the less hindered nitrogen atom generally being favored.

The presence of the electron-withdrawing nitro group can impact the nucleophilicity of the pyrazole nitrogen, potentially requiring more forcing reaction conditions for N-arylation.

Table 3: Methods for N1-Position Modification

| Reaction Type | Reagents |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH) |

| N-Arylation (Ullmann) | Aryl halide, CuI, Base (e.g., K₂CO₃) |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Pd catalyst, Ligand, Base |

Elucidating Reaction Mechanisms and Reactivity Profiles of 4 Chloro 3 Methyl 5 Nitro 1h Pyrazole

Investigations into Electrophilic and Nucleophilic Substitution Reactions

The pyrazole (B372694) ring is inherently aromatic and can undergo substitution reactions. However, its reactivity is a delicate balance influenced by the two adjacent nitrogen atoms and the substituents on the carbon atoms. Unsubstituted pyrazole typically undergoes electrophilic substitution at the C4 position, which is the most electron-rich carbon. rrbdavc.orgquora.com Conversely, the introduction of potent electron-withdrawing groups, as seen in 4-Chloro-3-methyl-5-nitro-1H-pyrazole, deactivates the ring towards electrophiles and simultaneously activates it for nucleophilic attack.

The electronic properties of the substituents on this compound create distinct reactive sites. The C4 and C5 positions are particularly important.

C4-Position (Chloro Group): The chlorine atom at the C4 position is a prime site for nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the adjacent nitro group at C5, coupled with the inherent electron-withdrawing nature of the pyrazole nitrogens, makes the C4 carbon electron-deficient and thus susceptible to attack by nucleophiles. Reactions with various nucleophiles can lead to the displacement of the chloride ion. osti.govresearchgate.net

C5-Position (Nitro Group): The nitro group at C5 is a powerful activating group for SNAr reactions at other positions on the ring. While the nitro group itself can sometimes be displaced in highly activated aromatic systems, it is generally less labile than a halogen. rsc.org Its primary role in this scaffold is to lower the electron density of the ring, thereby facilitating nucleophilic attack, particularly at the C4 position. In some contexts, such as reactions with strong nucleophiles or under specific mechanistic pathways like ANRORC, the position of the nitro group becomes pivotal in directing ring-opening events. researchgate.netuow.edu.au

The interplay between the C4-chloro and C5-nitro groups renders the pyrazole ring highly deactivated towards electrophilic substitution. Any potential electrophilic attack would be energetically unfavorable due to the significant electron deficiency across the aromatic system. scribd.com

Electronic Effects: Electron-donating groups (EDGs) generally increase the electron density of the pyrazole ring, enhancing its reactivity towards electrophiles and increasing the basicity of the ring nitrogens. nih.gov Conversely, electron-withdrawing groups (EWGs) like chloro and nitro groups decrease the ring's reactivity towards electrophiles but increase the acidity of the N-H proton, making deprotonation easier. orientjchem.orgresearchgate.net The resulting pyrazolate anion is significantly more reactive towards electrophiles. In the context of nucleophilic substitution, EWGs are crucial for stabilizing the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction.

Steric Effects: The bulkiness of substituents can influence the accessibility of certain positions to reagents, thereby directing the regiochemical outcome of a reaction. mdpi.com In multi-step syntheses or rearrangements, steric hindrance can favor one reaction pathway or regioisomer over another. researchgate.net

The following table summarizes the general influence of substituent electronic properties on the reactivity of the pyrazole ring.

Advanced Mechanistic Studies of Ring Transformations and Rearrangements

Beyond simple substitution reactions, substituted pyrazoles can undergo more complex transformations, including ring-opening and ring-closure sequences and photoinduced rearrangements. These advanced mechanistic pathways offer routes to novel heterocyclic structures.

The ANRORC mechanism is a significant pathway in the nucleophilic substitution of heterocyclic compounds, particularly those that are electron-deficient. wikipedia.org This mechanism involves the initial A ddition of a N ucleophile to the ring, followed by R ing O pening to form an intermediate, and subsequent R ing C losure to yield the final product, which may be a constitutional isomer of a direct substitution product.

This pathway has been studied in detail for dinitropyrazoles, which are structurally related to this compound. For instance, the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with various arylhydrazines demonstrates the complexity of the ANRORC mechanism. researchgate.net Depending on the electronic nature of the substituents on the arylhydrazine, different ratios of regioisomeric products are formed.

The reaction with arylhydrazines bearing electron-withdrawing groups yields a single regioisomer (1-Aryl-5-methyl-4-nitro-1H-pyrazoles). However, reactions with phenylhydrazine (B124118) itself or derivatives with electron-donating groups result in a mixture of two regioisomers. researchgate.net This outcome is explained by the ANRORC mechanism, where the initial nucleophilic attack can occur at different positions, leading to different ring-opened intermediates that can then re-cyclize in multiple ways.

The table below illustrates the product distribution from the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with various arylhydrazines, highlighting the influence of the nucleophile's substituents.

The interaction of light with pyrazole derivatives can initiate unique chemical reactions, leading to the formation of complex structures or reversible changes in molecular properties (photochromism).

Photoinduced Reactions: Ultraviolet or visible light can be used to generate highly reactive intermediates from pyrazole precursors or other molecules that then react with pyrazoles. A common example is the photoinduced 1,3-dipolar cycloaddition. researchgate.net In this type of reaction, a 1,3-dipole (like a nitrile imine generated photochemically from a tetrazole) reacts with a dipolarophile (an alkene or alkyne) to form a five-membered ring. researchgate.net These methods provide atom-economical and environmentally benign routes to complex pyrazoline and pyrazole structures. nih.govacs.orgrsc.org

Photochromism: This phenomenon involves a reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. Certain pyrazolone (B3327878) derivatives exhibit photochromism, often involving a tautomerization between enol and keto forms triggered by light. This process can be accompanied by a distinct color change. The mechanism is frequently associated with a photoinduced proton transfer along a hydrogen bond. While this compound itself is not a typical photochromic scaffold, related pyrazole-containing systems have been designed to exhibit these properties, demonstrating the versatility of the pyrazole core in the development of photoswitchable materials.

Catalysis in Reactions Involving this compound Scaffolds

While this compound is not itself a catalyst, it serves as a valuable substrate in a wide array of catalyzed reactions. The chlorine atom at the C4 position is particularly useful as a synthetic handle for transition metal-catalyzed cross-coupling reactions. youtube.comnih.gov These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Prominent examples of cross-coupling reactions applicable to 4-halopyrazoles include:

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester, typically catalyzed by a palladium complex, to form a new C-C bond. nih.govresearchgate.net

Heck Coupling: Reaction with an alkene, catalyzed by palladium, to form a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine, catalyzed by palladium, to form a new C-N bond.

Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and copper, to form a new C-C triple bond. mdpi.com

Copper-Catalyzed Coupling: Copper catalysts are also effective for certain C-O and C-N bond formations with 4-halopyrazoles. nih.gov

The successful application of these catalytic methods allows for the elaboration of the this compound core into a diverse library of more complex molecules, which is a common strategy in medicinal chemistry and materials science.

The following table presents examples of catalytic systems used in the synthesis and functionalization of pyrazole derivatives.

Metal-Catalyzed Coupling Reactions for Functionalization

The chlorine atom at the C4 position of this compound serves as a valuable handle for functionalization through transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, are particularly prominent in the functionalization of halo-heterocycles, including pyrazoles. rsc.orgwikipedia.orgwikipedia.orgwikipedia.org

The general mechanism for these palladium-catalyzed couplings involves a catalytic cycle that typically includes three main steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination. wikipedia.orgwikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction couples the halo-pyrazole with an organoboron compound, typically a boronic acid or ester, to form a new C-C bond. organic-chemistry.orgnih.gov The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. organic-chemistry.org This method is widely used for the synthesis of aryl- or vinyl-substituted pyrazoles. nih.govnih.gov Research on various halo-pyrazoles has shown that the choice of ligand, base, and solvent is crucial for achieving high yields. nih.gov

Heck Reaction: The Heck reaction involves the coupling of the halo-pyrazole with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org Studies on 4-iodo-1H-pyrazoles have demonstrated the feasibility of this reaction, yielding 4-alkenyl-1H-pyrazoles. clockss.org The choice of ligand, such as P(OEt)3, has been shown to be effective for this transformation. clockss.org

Sonogashira Coupling: This reaction forms a C-C bond between the halo-pyrazole and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a reliable method for introducing alkynyl moieties onto the pyrazole ring. researchgate.net Research on structurally similar compounds, like 5-chloro-3-methyl-1-phenyl-1H-pyrazole, has demonstrated successful Sonogashira coupling with phenylacetylene (B144264) to yield the corresponding 4-(phenylethynyl)pyrazole. researchgate.net

Buchwald-Hartwig Amination: This reaction is a powerful method for forming a C-N bond between the halo-pyrazole and an amine. wikipedia.orgorganic-chemistry.org It is catalyzed by a palladium complex with a suitable ligand. researchgate.netnih.gov This reaction allows for the introduction of primary and secondary amines at the C4 position, which is a significant transformation for creating compounds with potential biological activity. nih.gov

The following table summarizes typical conditions and findings for these reactions based on studies of similar halo-pyrazoles.

| Coupling Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | General Findings & References |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(OAc)₂ / SPhos or XPhos | K₂CO₃ or K₃PO₄ | Effective for C-C bond formation on the pyrazole ring. The choice of ligand is critical for coupling unprotected N-H pyrazoles. nih.govrsc.org |

| Heck | Alkene (e.g., Acrylates, Styrene) | Pd(OAc)₂ / P(OEt)₃ | Et₃N or K₂CO₃ | Successfully applied to 4-iodo-pyrazoles to synthesize 4-alkenyl pyrazoles. The protecting group on the pyrazole nitrogen can influence yield. clockss.org |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or Diisopropylamine | A reliable method for synthesizing 4-alkynyl pyrazoles from corresponding halo-pyrazoles. researchgate.netresearchgate.net |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd(dba)₂ / tBuDavePhos or X-Phos | NaOt-Bu or K₂CO₃ | A versatile method for C-N bond formation at the C4 position of pyrazoles. The reaction can be sensitive to the nature of the amine. researchgate.netnih.gov |

Organocatalytic Approaches in Pyrazole Chemistry

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in synthetic chemistry, often providing a complementary approach to metal catalysis. researchgate.net In the context of pyrazole chemistry, organocatalysis has been primarily explored in reactions involving pyrazolone derivatives, which are tautomers of hydroxypyrazoles. rwth-aachen.dersc.org These reactions often leverage the nucleophilic character of the C4 position of the pyrazolone ring. rwth-aachen.de

Common organocatalytic transformations in pyrazole chemistry include:

Michael Additions: Pyrazolones can act as nucleophiles in Michael additions to α,β-unsaturated compounds, catalyzed by chiral amines or thioureas. researchgate.net This allows for the enantioselective formation of a new C-C bond at the C4 position.

Mannich Reactions: Organocatalyzed Mannich reactions involving pyrazoles as nucleophiles have been developed, enabling the synthesis of hybrid molecules containing both pyrazole and isoindolinone scaffolds with high enantiomeric excess. nih.gov

Aldol Reactions: Chiral pyrazole derivatives themselves can be synthesized and utilized as organocatalysts in reactions like the asymmetric Henry (nitroaldol) reaction. mjcce.org.mk

[3+2] Cycloadditions: An organocatalytic inverse-electron-demand [3+2] cycloaddition has been developed for the synthesis of the pyrazole ring itself from carbonyl compounds and diazoacetates, catalyzed by secondary amines. nih.gov

While the existing literature heavily focuses on the reactions of pyrazolones or the use of pyrazoles as catalysts, the direct application of organocatalytic methods to functionalize a substrate like this compound is less documented. The electronic nature of this specific pyrazole, with two electron-withdrawing groups, might reduce the nucleophilicity of the pyrazole ring, making some of the standard organocatalytic transformations challenging. However, the N-H proton of the pyrazole is acidic and could be involved in bifunctional catalysis where a catalyst activates both the pyrazole and the electrophile through hydrogen bonding. researchgate.net

Future research could explore the potential of bifunctional organocatalysts, such as squaramides or thioureas, to facilitate reactions at the N1 position or to activate the pyrazole for other transformations. researchgate.netrwth-aachen.de

The following table summarizes some organocatalytic approaches relevant to pyrazole chemistry.

| Reaction Type | Substrate Type | Typical Organocatalyst | Key Transformation & References |

|---|---|---|---|

| Michael Addition | Unsaturated Pyrazolones | Chiral Amines, Thioureas, Squaramides | Enantioselective C-C bond formation at the C4 position. researchgate.netrwth-aachen.deresearchgate.net |

| Mannich Reaction | Pyrazoles (as nucleophiles) | Takemoto's Catalyst (bifunctional thiourea) | Asymmetric synthesis of hybrid isoindolinone-pyrazoles. nih.gov |

| [3+2] Cycloaddition | Carbonyls and Diazoacetates | Secondary Amines | Regioselective synthesis of the pyrazole ring. nih.gov |

| Asymmetric Aldol (Henry) Reaction | Aldehydes and Nitromethane | Chiral Pyrazole Derivatives | Demonstrates pyrazoles acting as the chiral catalyst scaffold. mjcce.org.mk |

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra offer a detailed map of the carbon and hydrogen framework of a molecule.

For 4-Chloro-3-methyl-5-nitro-1H-pyrazole , the expected ¹H NMR spectrum is relatively simple. It would feature a singlet for the methyl (CH₃) protons and a broad singlet for the N-H proton of the pyrazole (B372694) ring. The chemical shift of the methyl protons is influenced by the electronic effects of the adjacent chloro and nitro groups on the pyrazole ring. In derivatives where the N-H proton is replaced by another group, such as a phenyl ring, additional signals corresponding to that substituent will appear in the aromatic region of the spectrum. For instance, in a 1-phenyl derivative, multiplets corresponding to the phenyl protons would be observed. mdpi.com

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For the parent compound, distinct signals are expected for the methyl carbon, and the three carbon atoms of the pyrazole ring (C3, C4, and C5). The chemical shifts of the ring carbons are significantly influenced by the attached substituents. The carbon atom bearing the nitro group (C5) is typically shifted downfield due to the group's strong electron-withdrawing nature. Similarly, the carbon attached to the chlorine atom (C4) and the carbon with the methyl group (C3) will have characteristic chemical shifts. researchgate.netresearchgate.net The analysis of ¹³C NMR data for a range of substituted pyrazoles has shown that the chemical shifts provide valuable insights into the substitution pattern. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Pyrazole Derivative Data for 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene mdpi.comresearchgate.net

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 2.43 (s) | Pyrazole CH₃ |

| ¹³C | 13.8 | Pyrazole CH₃ |

| ¹³C | 114.4 | =C–Cl (pyrazole) |

Note: This interactive table provides data for a complex derivative to illustrate the typical chemical shifts for the chloro- and methyl-substituted pyrazole core.

While ¹H and ¹³C NMR are excellent for establishing the basic connectivity of atoms, more complex structural problems, such as determining stereochemistry, require advanced techniques. researcher.life Two-dimensional (2D) NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental.

HSQC correlates the chemical shifts of protons directly attached to carbon atoms, allowing for unambiguous assignment of ¹H and ¹³C signals. ipb.pt

HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton and assigning quaternary carbons (carbons with no attached protons). ipb.ptresearchgate.net

For chiral derivatives of this compound, Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the relative configuration by identifying protons that are close in space. Furthermore, the use of anisotropic NMR data, such as residual dipolar couplings (RDCs), has become a powerful method for establishing the relative and sometimes absolute configuration of complex molecules. researcher.life

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. A key feature would be the isotopic pattern of the molecular ion peak due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in two molecular ion peaks: M⁺ and (M+2)⁺, with a relative intensity of about 3:1, which is a clear indicator of a single chlorine atom in the molecule. libretexts.org

The fragmentation of pyrazoles is influenced by the substituents on the ring. researchgate.net For the title compound, common fragmentation pathways would likely involve:

Loss of the nitro group: A prominent fragment resulting from the cleavage of the C-NO₂ bond, leading to a peak at [M-46]⁺.

Loss of a chlorine atom: Fragmentation involving the loss of the chlorine radical, giving a peak at [M-35]⁺.

Ring cleavage: The pyrazole ring itself can break apart, often through the loss of molecules like HCN, leading to smaller fragment ions. researchgate.net

The presence of the methyl group can lead to α-cleavage, although this is less common than the loss of the labile nitro and chloro groups. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the compound and its fragments. researchgate.net For this compound (C₄H₄ClN₃O₂), HRMS can distinguish its exact mass from other potential compounds with the same nominal mass.

Table 2: Predicted HRMS Data for this compound uni.lu

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₄H₅ClN₃O₂⁺ | 162.00648 |

| [M+Na]⁺ | C₄H₄ClN₃O₂Na⁺ | 183.98842 |

| [M-H]⁻ | C₄H₃ClN₃O₂⁻ | 159.99192 |

Note: This interactive table shows the calculated exact mass-to-charge ratios for various ions of the target compound, which can be verified experimentally using HRMS.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an effective tool for identifying the presence of specific functional groups, as each type of bond absorbs infrared radiation at a characteristic frequency.

The IR spectrum of this compound is expected to display several key absorption bands:

N-H Stretch: A broad absorption band in the region of 3100-3500 cm⁻¹ corresponding to the N-H bond of the pyrazole ring.

C-H Stretch: Absorptions around 2850-3000 cm⁻¹ due to the stretching vibrations of the methyl group. libretexts.org

NO₂ Stretch: Two strong and characteristic absorption bands for the nitro group: an asymmetric stretch typically around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. The IR spectrum of a related nitrophenyl pyrazole derivative showed these bands at 1508 and 1345 cm⁻¹. mdpi.com

C=N and C=C Stretch: Vibrations from the pyrazole ring's double bonds (C=N and C=C) would appear in the 1400-1650 cm⁻¹ region. mdpi.com

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the carbon-chlorine bond stretch.

Table 3: Expected IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Asymmetric Stretch | 1500 - 1570 | Nitro (NO₂) |

| Symmetric Stretch | 1300 - 1370 | Nitro (NO₂) |

| Stretch | 3100 - 3500 | N-H |

| Stretch | 1400 - 1650 | C=N / C=C (ring) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy one. The wavelength of maximum absorption (λₘₐₓ) is characteristic of the molecule's conjugated system.

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* electronic transitions. materialsciencejournal.org

π → π transitions:* These high-energy transitions occur in molecules with π-systems, such as the pyrazole ring. They typically result in strong absorption bands in the UV region.

n → π transitions:* These lower-energy transitions involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. These absorptions are generally weaker and occur at longer wavelengths.

For a related derivative, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, a λₘₐₓ was observed at 255 nm in ethanol (B145695) before irradiation. mdpi.comresearchgate.net The presence of the nitro group, a strong chromophore, on the pyrazole ring would influence the position and intensity of these absorption bands. Studies on similar pyrazole derivatives have shown λₘₐₓ values in the range of 250-350 nm, depending on the solvent and the specific substituents. scispace.com

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This method provides precise information on bond lengths, bond angles, and the spatial orientation of molecules, offering fundamental insights into the solid-state structure of a compound. For substituted pyrazoles like this compound, XRD studies, particularly on single crystals of analogous compounds, are crucial for understanding their molecular geometry and the non-covalent interactions that dictate their crystal packing.

Single Crystal X-ray Diffraction of this compound Analogs

While the specific crystal structure of this compound is not widely available in the reviewed literature, extensive single-crystal X-ray diffraction studies have been conducted on numerous structural analogs. These studies provide critical insights into how different substituents on the pyrazole ring influence its crystallographic parameters. The analysis of these related structures allows for a predictive understanding of the target molecule's solid-state conformation.

For instance, the crystal structure of (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline, an analog featuring chloro and methyl substitutions, has been resolved. nih.gov This compound crystallizes in an orthorhombic system with the space group P2₁2₁2₁. nih.gov The dihedral angle between the pyrazole ring and the attached 4-chlorophenyl ring is 26.1(2)°. nih.gov Another relevant analog, 4-chloro-1H-pyrazole, was analyzed at a low temperature of 170 K and found to have an orthorhombic symmetry with the space group Pnma. nih.gov Similarly, 4-chloro-1H-pyrazole-3-carboxylic acid crystallizes in a monoclinic system with the space group C2/c. researchgate.net

The crystallographic data for several pyrazole analogs are summarized in the interactive table below, illustrating the variations in crystal systems, space groups, and unit cell dimensions that arise from different substitution patterns.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |

|---|---|---|---|---|---|

| (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline | C₁₇H₁₃Cl₂N₃ | Orthorhombic | P2₁2₁2₁ | a = 13.6471(6) Å, b = 15.6315(3) Å, c = 7.3514(6) Å | nih.gov |

| 4-chloro-1H-pyrazole | C₃H₃ClN₂ | Orthorhombic | Pnma | Not specified | nih.gov |

| 4-chloro-1H-pyrazole-3-carboxylic acid | C₄H₃ClN₂O₂ | Monoclinic | C2/c | a = 25.4370(17) Å, b = 6.9155(5) Å, c = 13.0629(7) Å, β = 110.558(6)° | researchgate.net |

| (Z)-3-Methyl-4-((naphthalen-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one | C₂₁H₁₇N₃O | Orthorhombic | P2₁2₁2₁ | a = 6.5683(7) Å, b = 12.7384(15) Å, c = 20.198(3) Å | researchgate.net |

| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | C₁₃H₁₄N₂O₂ | Monoclinic | P2/c | a = 16.324(5) Å, b = 13.934(4) Å, c = 7.825(2) Å, β = 97.816(14)° | researchgate.net |

Analysis of Intermolecular Interactions and Crystal Packing

Hydrogen bonds are a primary directional force in the crystal packing of many pyrazole derivatives. researchgate.net For example, in the solid state, 4-chloro-1H-pyrazole displays intermolecular N—H⋯N hydrogen bonding, which results in the formation of a trimeric molecular assembly. nih.gov In other substituted pyrazolones, molecules are linked by elaborate systems of N–H···O hydrogen bonds. researchgate.netspast.org The presence of nitro groups, as in this compound, introduces strong acceptor sites for hydrogen bonds. Studies on related nitropyrazoles show that nitro groups frequently engage as acceptors in hydrogen bonding, primarily with N-H or C-H donors, significantly influencing the supramolecular arrangement. researchgate.netmdpi.com

Besides classical hydrogen bonds, other weak interactions are crucial. In polynitro compounds, shortened O(N)···O(N) contacts are frequently observed, contributing to the crystal's stability. mdpi.com The planarity of the pyrazole ring and its substituents also affects packing. For instance, the introduction of a second nitro group can cause a rotational displacement of an adjacent nitro group from the pyrazole plane to relieve steric strain, while the other nitro group maintains planarity through hydrogen bonds with neighboring C-H elements. mdpi.com

Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular interactions, has been applied to pyrazole analogs to deconstruct the crystal packing into contributions from different contact types. researchgate.net For new 3-4′-bipyrazole derivatives, this analysis revealed that H···H (54.8–55.3%) and H···C (28.3–29.2%) intermolecular contacts are the most dominant, with smaller but significant contributions from O···H (5.8–6.5%), N···H (3.8–4.6%), and C···C (3.0–4.9%) interactions. researchgate.net These findings underscore the importance of a holistic analysis of all interaction types, including weaker van der Waals forces and π-π stacking, in understanding the complex crystal packing of substituted pyrazoles. researchgate.net

Computational Chemistry and Quantum Chemical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation, providing detailed information about electron distribution and energy levels, which in turn dictates the molecule's reactivity.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and energy of chemical compounds. researchgate.net The process begins with geometry optimization, where the most stable three-dimensional arrangement of atoms (the ground state) is determined by finding the minimum energy conformation on the potential energy surface. For pyrazole (B372694) derivatives, DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), have been shown to provide results that align well with experimental data. nih.govresearchgate.net

This optimization yields key geometrical parameters, including bond lengths, bond angles, and dihedral angles. For a molecule like 4-Chloro-3-methyl-5-nitro-1H-pyrazole, DFT would precisely calculate the lengths of the C-Cl, C-N, N-N, and C=C bonds, as well as the angles within the pyrazole ring and the orientation of the nitro and methyl groups. These parameters are crucial for understanding the steric and electronic effects of the substituents on the pyrazole core.

Energy profiles calculated via DFT can also map out transition states and reaction pathways, providing insight into the kinetic and thermodynamic feasibility of chemical reactions involving the molecule.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Pyrazole This table presents typical data obtained from DFT geometry optimization for a substituted pyrazole derivative as a representative example.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | N1-N2 | 1.375 |

| Bond Length (Å) | C4-Cl | 1.730 |

| Bond Length (Å) | C5-N(O2) | 1.450 |

| Bond Angle (°) | C3-C4-C5 | 105.2 |

| Bond Angle (°) | Cl-C4-C5 | 128.5 |

| Dihedral Angle (°) | C4-C5-N(O2)-O | -25.8 |

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Properties

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comunesp.br The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.com

The energy of the HOMO is related to the molecule's ionization potential and its propensity to donate electrons (nucleophilicity). The LUMO's energy relates to the electron affinity and the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be distributed over the pyrazole ring and the methyl group, while the strong electron-withdrawing nitro group would cause the LUMO to be localized predominantly on the nitro moiety and adjacent atoms. This distribution facilitates intramolecular charge transfer, a key feature of many reactive and optically active molecules.

Table 2: Representative Frontier Molecular Orbital Properties This table illustrates the kind of data generated from an FMO analysis of a substituted pyrazole.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy (E_HOMO) | -7.25 |

| LUMO Energy (E_LUMO) | -3.10 |

| Energy Gap (ΔE) | 4.15 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. rsc.org It illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). cram.com This information is invaluable for predicting where electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attacks are likely to occur. researchgate.netnih.gov

The MEP is color-coded, with red typically indicating the most negative potential (high electron density), and blue representing the most positive potential (electron deficiency). Intermediate potentials are shown in shades of orange, yellow, and green. cram.com

In this compound, the MEP map would likely show strong negative potential (red) around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. The region around the hydrogen atom on the pyrazole's nitrogen (N1) would exhibit a positive potential (blue), indicating it as a site for nucleophilic interaction. The chlorine atom would also contribute to the electrostatic potential, influencing the reactivity of the adjacent carbon atom. researchgate.net

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic properties, providing a powerful complement to experimental analysis. By simulating spectra, researchers can assign experimental peaks and gain a deeper understanding of the molecule's vibrational and electronic properties. nih.gov

Theoretical Vibrational Assignments (IR and Raman)

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT. nih.gov After geometry optimization finds the molecule's stable structure, a frequency calculation is performed. This calculation determines the energies of the normal modes of vibration. mdpi.com Each calculated vibrational frequency corresponds to a specific motion of the atoms, such as stretching, bending, or rocking. mdpi.com

For this compound, theoretical calculations would predict characteristic vibrational frequencies for its functional groups. For instance, symmetric and asymmetric stretching of the NO2 group would appear as strong bands in the IR spectrum. Vibrations corresponding to the C-Cl stretch, C-H stretches of the methyl group, and various pyrazole ring vibrations would also be identified. Comparing these calculated frequencies with experimental IR and Raman spectra allows for a precise assignment of each observed peak to a specific molecular motion.

Table 3: Illustrative Theoretical Vibrational Frequencies and Assignments This table provides an example of calculated vibrational frequencies and their corresponding assignments for a molecule with similar functional groups.

| Calculated Frequency (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3150 | N-H stretch | Stretching |

| 2980 | C-H stretch (methyl) | Asymmetric Stretching |

| 1560 | NO₂ stretch | Asymmetric Stretching |

| 1355 | NO₂ stretch | Symmetric Stretching |

| 1480 | C=N stretch (ring) | Stretching |

| 750 | C-Cl stretch | Stretching |

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). mdpi.com It calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net The output provides the wavelength of maximum absorption (λ_max) for each transition and its corresponding oscillator strength, which relates to the intensity of the absorption band. nih.govresearchgate.net

For this compound, TD-DFT calculations would predict the electronic transitions responsible for its UV-Vis absorption. These transitions are typically from molecular orbitals with π character to those with π* character (π → π* transitions). The presence of the nitro group and the pyrazole ring creates a conjugated system that influences the energy of these transitions. Simulating the spectrum in different solvents using models like the Polarizable Continuum Model (PCM) can also predict how the absorption maxima shift in various environments. nih.gov

Table 4: Example of TD-DFT Calculated Electronic Transitions This table shows representative data from a TD-DFT calculation, including absorption wavelengths and the nature of the electronic transition.

| Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|

| 285 | 0.215 | HOMO -> LUMO (π → π) |

| 240 | 0.150 | HOMO-1 -> LUMO (π → π) |

| 215 | 0.350 | HOMO -> LUMO+1 (π → π*) |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior and conformational landscape of molecules over time. eurasianjournals.com For this compound, MD simulations would provide critical insights into its structural flexibility, intermolecular interactions, and the stability of different conformations, which are essential for understanding its chemical reactivity and potential biological activity.

A typical MD simulation for this compound would involve placing the molecule in a simulated environment, such as a box of solvent molecules (e.g., water), and then solving Newton's equations of motion for every atom in the system. This allows for the observation of molecular motion and conformational changes at an atomic level.

Detailed Research Findings: